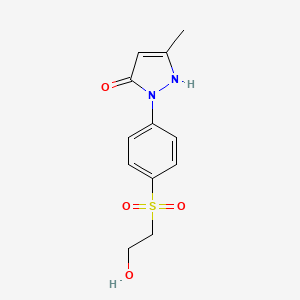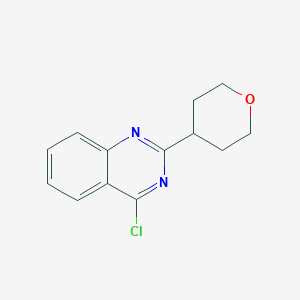
4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It can be represented as follows:
C6H5N(CH2CH2O)2C(CH3)Cl
- The compound has a melting point of 88-89 °C (in ligroine solvent) and a predicted boiling point of 349.8±32.0 °C .
4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the provided sources.
- Researchers may need to explore literature or patents to uncover detailed synthetic procedures.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type, but further research is necessary.
- The major products formed from these reactions would vary based on the reaction conditions and starting materials.
4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound finds applications in various fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might investigate its interactions with biological systems.
Medicine: Its potential as a drug candidate warrants exploration.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Researchers would need to study its interactions with specific molecular targets and pathways to understand its mode of action.
Comparison with Similar Compounds
- Unfortunately, the sources do not provide direct comparisons with similar compounds.
- Further research could identify related quinazoline derivatives and highlight the uniqueness of this particular compound.
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-2-(oxan-4-yl)quinazoline |
InChI |
InChI=1S/C13H13ClN2O/c14-12-10-3-1-2-4-11(10)15-13(16-12)9-5-7-17-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
TUCZRJJVXLCZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


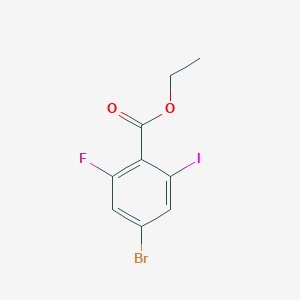
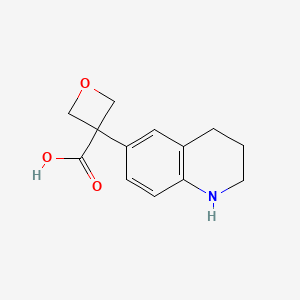
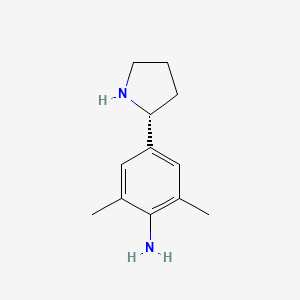
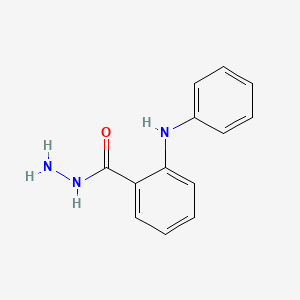
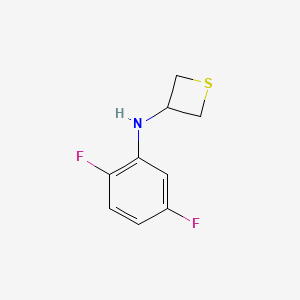
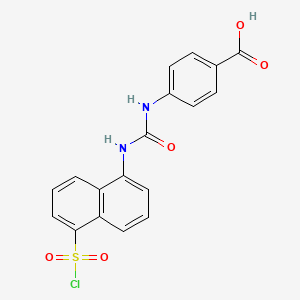
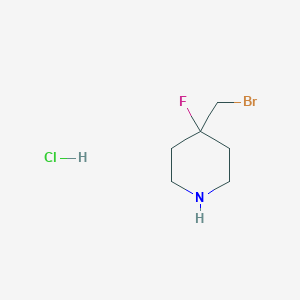
![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)
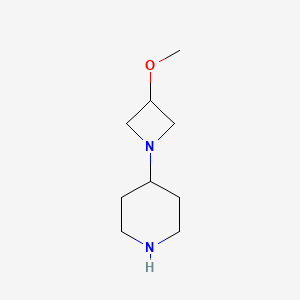
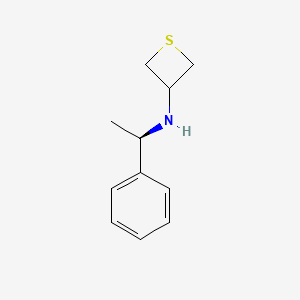
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
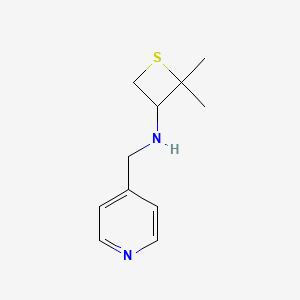
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)
